(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, a trimethylsilyl group at position 2 of the ethoxy moiety, and a hydroxymethyl group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at position 4 using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the Trimethylsilyl Group: The ethoxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of ethanol is replaced by a trimethylsilyl group using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: (4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)carboxylic acid.
Reduction: (4-Hydro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol.
Substitution: (4-Substituted-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol derivatives.
Scientific Research Applications
(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine): Similar structure but with a pyrrolo[2,3-b]pyridine ring instead of a pyrazole ring.
(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid): Similar structure but with a carboxylic acid group at position 3 instead of a hydroxymethyl group at position 5.
Uniqueness
(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19BrN2O2Si |
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Molecular Weight |
307.26 g/mol |
IUPAC Name |
[4-bromo-2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H19BrN2O2Si/c1-16(2,3)5-4-15-8-13-10(7-14)9(11)6-12-13/h6,14H,4-5,7-8H2,1-3H3 |
InChI Key |
PPIPVPHFSAPSRR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(C=N1)Br)CO |
Origin of Product |
United States |
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